1-(2,6-Difluorophenyl)pentan-1-one
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Overview
Description
1-(2,6-Difluorophenyl)pentan-1-one is an organic compound with the molecular formula C11H12F2O and a molecular weight of 198.21 g/mol . This compound is characterized by the presence of a difluorophenyl group attached to a pentanone backbone. It is primarily used in research settings and has various applications in chemistry and related fields .
Preparation Methods
The synthesis of 1-(2,6-Difluorophenyl)pentan-1-one typically involves the reaction of 2,6-difluorobenzene with pentanone under specific conditions. The reaction is often catalyzed by a base such as sodium hydride or potassium carbonate . The industrial production of this compound may involve more complex procedures, including the use of advanced catalysts and optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
1-(2,6-Difluorophenyl)pentan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol group.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(2,6-Difluorophenyl)pentan-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: Researchers use this compound to study the effects of fluorinated organic compounds on biological systems.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds and is studied for its potential therapeutic properties.
Industry: The compound is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 1-(2,6-Difluorophenyl)pentan-1-one involves its interaction with specific molecular targets. The difluorophenyl group can interact with various enzymes and receptors, potentially inhibiting or activating their functions. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
1-(2,6-Difluorophenyl)pentan-1-one can be compared with other similar compounds such as:
1-(2,6-Dihydroxyphenyl)pentan-1-one: This compound has hydroxyl groups instead of fluorine atoms, leading to different chemical properties and reactivity.
1-(2,6-Dichlorophenyl)pentan-1-one:
The uniqueness of this compound lies in its specific fluorinated structure, which imparts distinct chemical and physical properties, making it valuable for various research and industrial applications .
Properties
IUPAC Name |
1-(2,6-difluorophenyl)pentan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F2O/c1-2-3-7-10(14)11-8(12)5-4-6-9(11)13/h4-6H,2-3,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTMZWNOUECSGOS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)C1=C(C=CC=C1F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12F2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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